Product packaging for (R)-2-(4-chlorophenyl)piperazine(Cat. No.:CAS No. 769944-51-6)

(R)-2-(4-chlorophenyl)piperazine

Cat. No.: B2603571
CAS No.: 769944-51-6
M. Wt: 196.68
InChI Key: OTOVNNDSINVUBR-JTQLQIEISA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and synthesis of a vast array of organic molecules. google.comrsc.orgnih.gov Its prevalence stems from a unique combination of chemical and physical properties. The presence of two nitrogen atoms imparts basicity and enhances water solubility, which are often desirable characteristics in various applications. researchgate.net Furthermore, the piperazine scaffold provides a flexible yet conformationally defined structure that can be readily functionalized at its nitrogen atoms, allowing for the systematic modulation of its properties. nih.gov

In advanced organic synthesis, the piperazine moiety serves multiple roles. It can act as a versatile linker, connecting different pharmacophoric groups within a single molecule. nih.gov Its chemical reactivity facilitates its incorporation into larger, more complex architectures through various synthetic transformations. nih.gov The ability to introduce substituents on both the nitrogen and carbon atoms of the piperazine ring allows for the exploration of a broad chemical space, leading to the discovery of compounds with diverse functionalities. rsc.orgprepchem.com

Stereochemical Considerations in Heterocyclic Compound Development

The introduction of stereocenters into heterocyclic compounds is a critical aspect of modern chemical synthesis, particularly in the development of pharmacologically active agents. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For chiral molecules, it is a regulatory requirement that each enantiomer be studied in detail, as they can exhibit different biological activities. rsc.orgprepchem.com

In the context of piperazines, the creation of a stereocenter, for instance at the C2 position, leads to chiral piperazine derivatives. The development of asymmetric synthetic methods to produce enantiomerically pure or enriched piperazines is a significant area of research. nih.gov These methods include chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, all aimed at achieving high levels of stereocontrol. umn.edu The ability to selectively synthesize one enantiomer over the other is crucial for producing compounds with desired stereospecific interactions.

Overview of (R)-2-(4-chlorophenyl)piperazine in Chemical Synthesis and Precursor Roles

This compound is a prime example of a chiral building block that has found significant utility in chemical synthesis. This compound features a piperazine ring with a 4-chlorophenyl group attached to a stereogenic center at the 2-position, in the (R)-configuration. Its specific structure makes it a valuable precursor for the synthesis of more complex chiral molecules.

This particular chiral piperazine derivative serves as a key intermediate in the asymmetric synthesis of various target compounds. For instance, it is utilized in the preparation of ligands for serotonin (B10506) and dopamine (B1211576) receptors, which are important targets in central nervous system (CNS) research. The presence of the chiral center is crucial for achieving stereospecific binding to these receptors. nih.gov The synthesis of this compound itself can be achieved through various methods, including the resolution of the corresponding racemic mixture or through asymmetric synthesis routes. umn.eduwhiterose.ac.uk Its role as a foundational element in the construction of intricate molecular architectures underscores the importance of chiral piperazines in contemporary chemical research.

Below is a table summarizing the key properties of this compound:

PropertyValueReference
IUPAC Name (2R)-2-(4-chlorophenyl)piperazine nih.gov
Molecular Formula C₁₀H₁₃ClN₂ nih.gov
Molecular Weight 196.67 g/mol nih.gov
CAS Number 769944-51-6 nih.gov
Canonical SMILES C1CNC@@HC2=CC=C(C=C2)Cl nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2 B2603571 (R)-2-(4-chlorophenyl)piperazine CAS No. 769944-51-6

Properties

IUPAC Name

(2R)-2-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVNNDSINVUBR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 4 Chlorophenyl Piperazine and Its Precursors

Direct Stereoselective Synthesis Approaches

Direct methods for synthesizing (R)-2-(4-chlorophenyl)piperazine in an enantiomerically pure form are highly sought after for their efficiency. These approaches build the chiral center with the correct stereochemistry during the formation of the molecule.

Asymmetric Catalysis in Piperazine (B1678402) Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperazines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Methods applicable to the synthesis of 2-arylpiperazines often involve the catalytic hydrogenation or cyclization of strategically chosen precursors.

One notable method is the iridium-catalyzed asymmetric hydrogenation of substituted pyrazines. researchgate.net By activating the pyrazine (B50134) ring with an alkyl halide, a subsequent hydrogenation using a chiral iridium catalyst can yield a wide range of chiral piperazines with high enantioselectivity, reaching up to 96% enantiomeric excess (e.e.). researchgate.net Another strategy involves the palladium-catalyzed aerobic oxidative cyclization of alkenes, which can be adapted for asymmetric synthesis by using chiral ligands to construct the six-membered piperazine ring. organic-chemistry.org Similarly, palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component can afford highly substituted piperazines with excellent stereochemical control. organic-chemistry.org

Copper-catalyzed intramolecular hydroamination is another viable route. nih.gov This method can be used to form various enantiomerically enriched nitrogen heterocycles, including structures analogous to the piperazine core, with high levels of enantiomeric purity under mild conditions. nih.gov

Table 1: Overview of Asymmetric Catalytic Strategies for 2-Arylpiperazine Synthesis
Catalytic SystemReaction TypeKey FeaturesReported Enantiomeric Excess (e.e.)
Chiral Iridium ComplexAsymmetric HydrogenationApplicable to activated pyrazine precursors. researchgate.netUp to 96% researchgate.net
Chiral Palladium ComplexOxidative CyclizationForms piperazine ring from alkene precursors. organic-chemistry.orgHigh stereocontrol organic-chemistry.org
Chiral Copper ComplexIntramolecular HydroaminationForms N-heterocycles under mild conditions. nih.govHigh enantiopurity nih.gov

Enantioselective Amination and Cyclization Reactions

This strategy involves the creation of a chiral open-chain precursor, followed by a cyclization step to form the piperazine ring. The key is to control the stereochemistry during the initial amination or a subsequent step before the ring is closed.

A modular synthesis for 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The required substrates are prepared from amino acids, which provide the initial chiral information. organic-chemistry.org Another approach begins with α-amino acids to generate orthogonally protected chiral 1,2-diamines. researchgate.net These intermediates then undergo an aza-Michael addition with a vinyl sulfonium (B1226848) salt, followed by cyclization to yield the chiral 2-substituted piperazine. researchgate.net

A different synthetic pathway starts from readily available phenacyl bromides. researchgate.netnih.gov The synthesis features a Corey-Bakshi-Shibata (CBS) reduction of the phenacyl bromide to create an optically enriched alcohol. researchgate.netnih.gov This is followed by a series of transformations, including the construction of the piperazine ring via the reduction of a piperazine-2,3-dione intermediate, to yield the final 2-arylpiperazine. researchgate.netnih.gov

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. researchgate.net In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. researchgate.netyoutube.com After the desired transformation, the auxiliary is cleaved and can often be recycled. researchgate.net

A prominent example is the use of oxazolidinone auxiliaries, such as those developed by Evans. researchgate.net These are attached to a carboxylic acid derivative to form a chiral imide. researchgate.net Enolization followed by alkylation proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. researchgate.net For piperazine synthesis, a suitable fragment could be alkylated and then elaborated into the final ring system before the auxiliary is removed.

Pseudoephedrine is another versatile chiral auxiliary. researchgate.net It can be used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which are precursors that can be converted to chiral piperazines through subsequent chemical steps. researchgate.net

Kinetic Resolution Strategies for Enantiomeric Purity

Kinetic resolution is a process used to separate a racemic mixture by reacting it with a chiral agent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

A notable example involves the use of the chiral ligand (+)-sparteine with n-BuLi for the kinetic resolution of N-protected 2-arylpiperazines. nih.gov This method results in the recovery of the unreacted piperazine with very high enantiomeric ratios (up to 99:1), while the faster-reacting enantiomer is converted into a 2,2-disubstituted product. nih.gov

Table 2: Example of Kinetic Resolution of 2-Arylpiperazines
ReagentsChiral LigandSolventResultEnantiomeric Ratio (e.r.) of Recovered Amine
n-BuLi, Methyl Chloroformate(+)-sparteineToluene (B28343)Recovered (S)-2-arylpiperazine and formed (R)-2,2-disubstituted product. nih.govUp to 99:1 nih.gov

Diastereomeric Salt Formation with Chiral Acids (e.g., N-acetylleucine)

This classical resolution technique is one of the most widely used methods for separating enantiomers of basic compounds like piperazines on an industrial scale. wikipedia.org The process involves reacting the racemic base, such as 2-(4-chlorophenyl)piperazine (B2986007), with a single enantiomer of a chiral acid. wikipedia.orgnih.gov This acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the more soluble diastereomeric salt in the mother liquor. ntnu.noresearchgate.net After separation by filtration, the pure diastereomeric salt is treated with a base to break the salt and liberate the free, enantiomerically pure amine. Chiral acids commonly used for this purpose include tartaric acid derivatives, mandelic acid, and chiral amino acid derivatives like N-acetylleucine. nih.govchiralpedia.comnih.gov The choice of solvent is critical as it can significantly influence the difference in solubility between the diastereomeric salts. researchgate.net

Chiral Chromatography-Based Resolution Techniques

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic compound. chiralpedia.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with a CSP is the most common approach. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and widely used for separating a broad range of chiral molecules. chromatographyonline.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com These complexes have different stabilities, leading to different retention times on the column and thus enabling separation. The choice of mobile phase (normal, reversed, or polar organic) and additives can dramatically affect the selectivity and resolution of the separation. chromatographyonline.comnih.gov

Supercritical Fluid Chromatography (SFC) is another valuable technique that often provides faster separations and is considered a greener alternative to HPLC due to its use of supercritical CO2 as the main mobile phase component.

Table 3: Chiral Chromatography Parameters for Enantiomer Separation
TechniqueChiral Stationary Phase (CSP) TypeCommon Mobile PhasesPrinciple of Separation
Chiral HPLCPolysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) nih.govNormal: Hexane/Ethanol (B145695) Polar Organic: Acetonitrile (B52724)/Methanol (B129727) nih.govDifferential formation of transient diastereomeric complexes with the CSP. chiralpedia.comcsfarmacie.cz
Chiral SFCPolysaccharide-basedSupercritical CO2 with alcohol modifiers (e.g., Methanol)Differential interaction and solubility in the supercritical mobile phase/CSP system.

Biocatalytic Approaches to Chiral Resolution

The generation of enantiomerically pure compounds is a cornerstone of pharmaceutical synthesis. For 2-arylpiperazines, including the 4-chloro derivative, chiral resolution is a critical step to isolate the desired (R)- or (S)-enantiomer from a racemic mixture. While chemical methods of kinetic resolution are well-documented, biocatalytic approaches offer a green and highly selective alternative.

Enzymatic kinetic resolution (EKR) utilizes enzymes, such as lipases or esterases, that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. For instance, the enzymatic resolution of related heterocyclic compounds like 2-piperidineethanol (B17955) has been successfully demonstrated. mdpi.com This process often involves the acylation or hydrolysis of a suitable derivative, where the enzyme's chiral binding pocket discriminates between the two enantiomers. Although direct biocatalytic resolution data for 2-(4-chlorophenyl)piperazine is not extensively published, the principles established with similar structures highlight the potential of this methodology. The strategy would typically involve derivatizing the piperazine, for example, at one of the nitrogen atoms with a group susceptible to enzymatic transformation, followed by the EKR process.

Another relevant biocatalytic strategy is oxidative kinetic resolution. This has been applied to precursors like (±)-4-(chlorophenyl)phenylmethanol, where microorganisms such as Nocardia corallina can selectively oxidize one enantiomer to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. This demonstrates the feasibility of using whole-cell biocatalysts for the stereoselective synthesis of chiral building blocks that could be used to construct the target piperazine.

Synthesis of Key Precursors and Intermediates

The construction of this compound relies on the efficient synthesis of key structural components, namely the 2-arylpiperazine core and the chiral center bearing the 4-chlorophenyl group.

Preparation of 2-Arylpiperazine Scaffolds

The synthesis of the racemic 2-arylpiperazine scaffold is the initial step before chiral resolution or the final step in a convergent synthesis. Several methods are employed to construct this heterocyclic core.

Photocatalytic Decarboxylative Arylation: A modern approach involves the coupling of an N-protected piperazine-2-carboxylic acid with an aryl halide. nih.gov This metallaphotoredox-catalyzed reaction allows for the direct installation of the aryl group at the C-2 position. researchgate.net

Cyclization from Anilines: Traditional methods often involve the cyclization of an appropriately substituted aniline (B41778) with a bis-electrophilic partner like bis(2-haloethyl)amine. nih.gov

Direct C-H Arylation: Recent advances in photoredox catalysis have enabled the direct C-H arylation of N-protected piperazines. mdpi.com Using an iridium-based photocatalyst, a piperazine can be coupled with an aryl halide to form the C-C bond directly, offering a more atom-economical route. mdpi.com

Decarboxylative Cyclization: A photoredox-based annulation between a glycine-derived diamine and an aldehyde, such as 4-chlorobenzaldehyde, can produce 2-arylpiperazines under mild conditions. organic-chemistry.org This "CarboxyLic Amine Protocol" (CLAP) uses an iridium photocatalyst to generate an α-aminyl radical that drives the cyclization. mdpi.com

Stereoselective Introduction of the 4-chlorophenyl Moiety

Achieving the specific (R)-configuration at the C-2 position is the most critical challenge. This is primarily accomplished through the resolution of a racemic mixture.

Kinetic Resolution by Asymmetric Lithiation: A highly effective method for obtaining enantioenriched 2-arylpiperazines is kinetic resolution via deprotonation. nih.govnih.gov This technique uses a chiral lithium amide base, typically formed from n-butyllithium (n-BuLi) and a chiral ligand like (+)-sparteine or a (−)-sparteine surrogate. nih.govmdpi.com The chiral base selectively deprotonates one enantiomer of the racemic N-protected 2-(4-chlorophenyl)piperazine at the C-2 position. The resulting lithiated intermediate is then quenched with an electrophile (e.g., methyl chloroformate). nih.gov This process yields a 2,2-disubstituted product from one enantiomer, while the unreacted (R)- or (S)-enantiomer (depending on the sparteine (B1682161) enantiomer used) is recovered with high enantiomeric purity. nih.govresearchgate.net For example, using (+)-sparteine allows for the recovery of the unreacted piperazine with an enantiomeric ratio of up to 99:1. nih.gov

ReactantReagentsProductEnantiomeric Ratio (er)Ref
Racemic N-Boc-2-(aryl)piperazine0.6 equiv n-BuLi, 0.8 equiv (+)-sparteine, then MeOCOClRecovered (R)-N-Boc-2-(aryl)piperazineup to 99:1 nih.gov

This interactive table summarizes the kinetic resolution process.

Formation of Related Chiral Amines for Piperazine Annulation

An alternative to resolving the final product is to build the piperazine ring from a pre-existing chiral building block. This "chiral pool" approach leverages readily available enantiopure starting materials.

One strategy involves starting with a chiral amine that already contains the desired stereocenter. For example, an enantiopure amino alcohol like (R)-phenylglycinol can serve as a chiral auxiliary to guide the synthesis. rsc.org A more direct route would involve a precursor such as an enantiopure 1-(4-chlorophenyl)ethane-1,2-diamine (B3033010) or a related chiral amino alcohol. The piperazine ring is then formed by cyclization with a suitable C2 synthon, such as a dihaloethane or by a double reductive amination with glyoxal.

A recently developed method involves the catalytic reductive cyclization of dioximes, which are prepared from the sequential addition of nitrosoalkene precursors to a primary amine. nih.gov Applying this logic, a chiral primary amine, such as (R)-1-phenylethanamine, can be used to construct a chiral piperazine, demonstrating the principle of transferring chirality from a precursor amine to the final heterocyclic product. nih.gov This strategy could be adapted using a chiral amine bearing the 4-chlorophenyl group to achieve the synthesis of this compound.

Reaction Conditions and Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. The choice of solvent and catalyst is paramount.

Solvent Effects and Reaction Catalysis

The selection of solvents and catalysts is tailored to each specific transformation in the synthetic sequence.

Solvent Effects:

In asymmetric lithiation for kinetic resolution, non-polar aprotic solvents like toluene are preferred to ensure the stability and reactivity of the organolithium intermediates. nih.gov

For photocatalytic reactions , solvents are chosen based on the solubility of the substrates and the catalyst, with acetonitrile (MeCN) and dichloromethane (B109758) (CH2Cl2) being common choices. mdpi.com Research has shown that solvent mixtures, such as 4:1 HFIP/CH3CN, can significantly improve catalytic efficiency in certain piperazine syntheses.

In traditional nucleophilic substitution reactions for ring formation, polar aprotic solvents like DMF or alcohols such as ethanol are often used to facilitate the reaction between the amine and alkyl halide precursors. nih.gov In some cases, using an excess of piperazine itself as the solvent provides an environmentally friendly and cost-effective option. organic-chemistry.org

Reaction Catalysis: A wide array of catalysts is employed in modern piperazine synthesis:

Palladium Catalysts: Pd-based catalysts are fundamental for cross-coupling reactions, such as the Buchwald-Hartwig amination to form N-arylpiperazines, and for Wacker-type aerobic oxidative cyclizations. organic-chemistry.org

Iridium and Ruthenium Catalysts: These are prominent in photoredox catalysis for C-H functionalization and annulation reactions. mdpi.comorganic-chemistry.org Iridium complexes like [Ir(ppy)2(dtbpy)]PF6 and organic photocatalysts like 4CzIPN have proven effective. mdpi.comorganic-chemistry.org Ruthenium(II) complexes are used for coupling diols and diamines to form the piperazine ring. organic-chemistry.org

Chiral Ligands/Bases: In stereoselective synthesis, chiral ligands are essential. As discussed, (+)-sparteine and its surrogates are crucial for the kinetic resolution of 2-arylpiperazines via asymmetric deprotonation. nih.govmdpi.com

Nickel Catalysts: For large-scale industrial preparations from amino compounds, a Ni-MgO catalyst can be used at high temperatures (200–275 °C) to drive the formation of the piperazine ring. google.com

Reaction TypeCatalystSolventKey FeaturesRef
Kinetic Resolutionn-BuLi / (+)-sparteineTolueneHigh enantioselectivity (er up to 99:1) nih.gov
C-H HeteroarylationIr(ppy)2(dtbbpy)PF6DichloromethaneDirect C-H bond functionalization mdpi.com
Decarboxylative Annulation[Ir(ppy)2(dtbpy)]PF6 or 4CzIPNNot specifiedMild conditions, forms C2-substituted piperazines organic-chemistry.org
Diol-Diamine Coupling(pyridyl)phosphine-ligated Ruthenium(II)Not specifiedTolerates various functional groups organic-chemistry.org
Ring FormationNi-MgONone (neat)High temperature, industrial scale google.com

This interactive table showcases various catalysts and conditions for piperazine synthesis.

Base Selection and Stoichiometry

The selection of an appropriate base and its stoichiometric ratio is pivotal in the synthesis of piperazine derivatives, as it influences reaction rates and pathways. A variety of both organic and inorganic bases are employed, with the choice depending on the specific reaction step, such as cyclization or N-alkylation. google.comnih.gov

Commonly used inorganic bases include potassium carbonate, sodium carbonate, potassium phosphate, and cesium carbonate. google.commdpi.com For instance, in the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate, anhydrous cesium carbonate is used in a significant excess (5 equivalents) to drive the reaction to completion. mdpi.com Similarly, potassium carbonate is a frequently utilized base in these syntheses. google.com

Organic bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), pyridine, and piperidine (B6355638) are also widely employed. google.comorganic-chemistry.org In some procedures, piperazine itself can serve as both a reactant and a base. organic-chemistry.org For example, a cost-effective and environmentally friendly synthesis of arylpiperazines has been developed using 2.5 equivalents of piperazine, which functions as both the solvent and the acid scavenger. organic-chemistry.org The basicity of the piperazine ring, with pKb values of 5.35 and 9.73 at 25 °C, allows it to act as a weak base. rsc.org

The stoichiometric amount of the base is a critical parameter. In a synthesis involving the reaction of 1-(3-chlorophenyl)-piperazine hydrochloride, sodium hydroxide (B78521) was used in a molar ratio of approximately 2.7 to 1 with respect to the piperazine salt. In another example, the synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) is achieved by reacting piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous K2CO3.

The following table summarizes various bases used in the synthesis of piperazine derivatives and their precursors.

BaseTypeContext of Use
Potassium CarbonateInorganicCyclization and N-alkylation reactions. google.comgoogle.com
Sodium CarbonateInorganicOften used in cyclization reactions. google.com
Cesium CarbonateInorganicEmployed in N-alkylation, often in large excess. mdpi.com
Sodium HydroxideInorganicUsed in condensation reactions.
Triethylamine (TEA)OrganicCommon in cyclization and acylation reactions. google.com
Diisopropylethylamine (DIPEA)OrganicCan be used as both a base and a solvent. google.com
PyridineOrganicUtilized in condensation and cyclization reactions. google.com
PiperidineOrganicCan be used as a catalyst in certain reactions.

Temperature and Pressure Influence on Reaction Kinetics

The optimal temperature range for the synthesis of piperazine derivatives varies significantly depending on the specific reaction. For instance, cyclization reactions to form the piperazine ring are often carried out at elevated temperatures, typically ranging from 60 °C to 145 °C. google.comgoogle.com A specific patent discloses a cyclization reaction that is advantageously carried out at a temperature between 120 °C and 130 °C. google.com In contrast, N-alkylation reactions can often proceed at lower temperatures, with some examples being conducted at room temperature (25-30 °C). mdpi.com The synthesis of certain intermediates may require even more varied temperature control, with acylation reactions sometimes performed at temperatures as low as -15 °C to +45 °C. google.com

The influence of pressure on these synthetic routes is less frequently detailed but can be a significant factor in certain types of reactions. For instance, hydrogen pressure is a key parameter in catalytic hydrogenation steps. One example describes a reaction carried out at 50°C under a hydrogen pressure of 3.5 atmospheres. googleapis.com In many other synthetic steps, the reaction is performed at atmospheric pressure. However, reduced pressure is commonly applied during the workup process, specifically for the removal of solvents by evaporation to isolate the product. mdpi.comgoogleapis.com

The table below provides a summary of the temperature ranges reported for various reaction types in the synthesis of piperazine derivatives.

Reaction TypeTemperature Range (°C)Pressure Conditions
Cyclization15 - 145 google.comAtmospheric
Condensation-15 - 130 google.comAtmospheric
N-Alkylation25 - 30 mdpi.comAtmospheric
Acylation-15 - 45 google.comAtmospheric
Hydrolysis90 - 95 google.comAtmospheric
Catalytic Hydrogenation~50 googleapis.com3.5 atm H₂ googleapis.com
Solvent RemovalAmbient to elevatedReduced Pressure mdpi.comgoogleapis.com

In the context of the reaction of CO2 with aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine, it has been observed that while solubility decreases with an increase in temperature, the apparent reaction rate constant increases. researchgate.net This highlights the complex interplay between temperature and reaction kinetics in systems involving piperazine. For the co-production of piperazine and N-monoisopropylpiperazine, it was found that higher temperatures (in the range of 160 to 200 °C) favored the formation of more substituted alkyl piperazines. researchgate.net This suggests that temperature can be used to control the selectivity of the reaction towards specific products.

Chemical Derivatization and Scaffold Functionalization

N-Alkylation and Acylation Reactions of the Piperazine (B1678402) Nitrogen Atoms

N-Alkylation: This process involves the introduction of alkyl groups onto one or both nitrogen atoms. A primary challenge in the alkylation of symmetrical piperazines is controlling the degree of substitution to achieve mono-alkylation versus di-alkylation. In the case of (R)-2-(4-chlorophenyl)piperazine, the inherent asymmetry due to the C2-substituent provides a degree of regioselectivity. The N1 nitrogen is sterically more hindered than the N4 nitrogen, which can be exploited for selective functionalization.

Common methods for N-alkylation include:

Reaction with Alkyl Halides: A straightforward approach where an alkyl halide is reacted with the piperazine, typically in the presence of a base to neutralize the resulting hydrohalic acid. To favor mono-alkylation, an excess of the piperazine starting material can be used. researchgate.net

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium cyanoborohydride (NaBH(CN)₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This technique is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts, which can be a side reaction with alkyl halides. researchgate.net

N-Acylation: This reaction introduces an acyl group, forming an amide linkage. Acylation is generally easier to control than alkylation, and mono-acylated products are often readily obtained. The resulting amides are typically less basic than the parent amines. Common acylating agents include acyl chlorides and acid anhydrides, often reacted in the presence of a non-nucleophilic base. ambeed.comnih.gov For instance, the reaction of a piperazine derivative with an acyl chloride can proceed efficiently to yield the corresponding amide. nih.gov

The choice of reaction conditions, such as solvent, temperature, and the stoichiometry of reactants, is crucial for achieving the desired outcome and maximizing yield. researchgate.netnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds This table presents generalized reactions applicable to the this compound core based on established piperazine chemistry.

Reaction TypeReagent ExampleProduct Functional GroupKey Considerations
N-Alkylation Ethyl iodideN-ethylStoichiometry control is needed to manage mono/di-alkylation ratio. researchgate.net
Reductive Amination Acetone, NaBH(OAc)₃N-isopropylAvoids over-alkylation to quaternary salts. researchgate.net
N-Acylation Acetyl ChlorideN-acetyl (amide)Generally provides good control for mono-substitution. ambeed.comnih.gov
N-Arylation (Buchwald-Hartwig) Aryl bromide, Pd catalystN-arylAllows for the introduction of complex aromatic systems.

Modifications of the 4-chlorophenyl Moiety

Direct chemical modification of the 4-chlorophenyl group on the this compound scaffold is a less common strategy compared to N-functionalization. The chloro-substituent is relatively unreactive towards typical nucleophilic aromatic substitution (SNAr). Such reactions usually require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this case.

However, modern cross-coupling reactions could potentially be employed to modify this moiety. For example, palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig amination could theoretically replace the chlorine atom with other functional groups (e.g., alkyl, aryl, or amino groups). This approach would likely require careful optimization of catalysts, ligands, and reaction conditions to be effective without degrading the rest of the molecule.

A more prevalent and practical approach is to synthesize the target molecule using a pre-functionalized phenyl starting material. For instance, instead of starting with 4-chloroaniline (B138754) to build the piperazine precursor, one could begin with 4-bromoaniline (B143363) or a boronic acid-substituted aniline (B41778) to incorporate the desired functionality from the outset.

Table 2: Potential but Less Common Modifications of the 4-chlorophenyl Ring

Reaction TypePotential ReagentResulting MoietyChallenges
Suzuki Coupling Arylboronic acid, Pd catalystBiphenyl systemRequires specific and optimized catalytic conditions.
Buchwald-Hartwig Amination Amine, Pd catalyst4-aminophenyl derivativePotential for catalyst poisoning by piperazine nitrogens.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst4-alkynylphenyl derivativeRequires careful control to avoid side reactions. nih.gov

Introduction of Diverse Side Chains and Substituents onto the Piperazine Ring

The introduction of varied side chains onto the piperazine nitrogens is a cornerstone of derivatization for this class of compounds. This strategy allows for the fine-tuning of steric bulk, polarity, and hydrogen bonding capabilities. These modifications are typically achieved through the N-alkylation and N-acylation reactions discussed previously, but with more complex reagents. google.commdpi.com

Research has demonstrated the successful incorporation of numerous side chains, including:

Ether-containing chains: Side chains featuring ether linkages, such as ethoxyethanol or ethoxyacetic acid, can be introduced. google.comnih.gov For example, reacting the piperazine with a haloalkoxyacetate can yield derivatives with an acetic acid moiety. google.com

Thioether-containing chains: Nucleophilic substitution using a thiol on a 1-(2-chloroethyl)piperazine (B3192190) derivative can introduce a side chain with a sulfur atom. mdpi.com

Nitrogen-containing chains: Side chains bearing additional amine or amide functionalities can be appended, further modifying the compound's properties. nih.gov

Heterocyclic moieties: Various heterocyclic rings can be attached to the piperazine nitrogen, often via a methylene (B1212753) linker, using methods like the Mannich reaction. mdpi.com

Table 3: Examples of Side Chains Introduced onto the Piperazine Ring

Side Chain TypeMethod of IntroductionExample ReagentReference
Ethoxyacetic acidAlkylationSodium chloroacetate google.com
PhenylthioethylNucleophilic SubstitutionThiophenol on a chloroethyl-piperazine derivative mdpi.com
Acetonitrile (B52724)AlkylationChloroacetonitrile mdpi.com
Ethanol (B145695)AlkylationEthylene oxide or 2-chloroethanol sigmaaldrich.com
Triazole-methylMannich ReactionA 1,2,4-triazole (B32235) derivative and formaldehyde (B43269) mdpi.com

Cyclization and Annulation Strategies involving the Piperazine Core

Annulation reactions involve the construction of a new ring fused to the existing piperazine core. Such strategies can dramatically alter the three-dimensional shape and rigidity of the molecule. While the synthesis of piperazines via cyclization is common, using a pre-formed piperazine like this compound as a building block for further cyclization is a more advanced approach. bris.ac.ukorganic-chemistry.org

One potential strategy involves the di-functionalization of the piperazine nitrogens with groups that can subsequently react with each other to close a new ring. For instance, N-alkylation with a reagent containing a leaving group, followed by intramolecular N-alkylation of the second nitrogen, could form a bicyclic system.

Another approach is to use a reagent that reacts with both nitrogen atoms simultaneously to form a bridge across the ring. For example, reacting a 1,2-diamine with a bis-electrophile is a known method for forming the piperazine ring itself, and similar logic can be applied to bridge an existing piperazine. bris.ac.uk Palladium-catalyzed cyclization reactions that couple a diamine with a propargyl unit represent a modern method for creating highly substituted piperazines and related bis-nitrogen heterocycles. organic-chemistry.org

Chemo- and Regioselectivity in Derivatization Processes

Achieving selectivity is a critical aspect of synthesizing derivatives of this compound.

Regioselectivity: The two nitrogen atoms (N1 and N4) are chemically distinct. N1 is adjacent to the bulky 4-chlorophenyl substituent, making it more sterically hindered than N4. Consequently, reactions with sterically demanding reagents tend to occur preferentially at the N4 position. This inherent difference can be exploited to achieve regioselective mono-functionalization without the need for protecting groups.

Chemoselectivity: When multiple reactive sites exist, including the nitrogens and potentially the chlorophenyl ring, directing a reaction to a single site is key. The piperazine nitrogens are significantly more nucleophilic than the aromatic ring, ensuring that reactions like alkylation and acylation occur selectively on the nitrogen atoms.

To overcome challenges in regioselectivity, especially when functionalization at the more hindered N1 is desired, a protecting group strategy is often employed. researchgate.net

Protection: The more accessible N4 nitrogen is selectively protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.

Functionalization: The unprotected N1 nitrogen is then reacted with the desired reagent.

Deprotection: The Boc group is removed under acidic conditions to reveal the free N4 amine, which can then be used for subsequent reactions if desired.

Controlling the stoichiometry of the reagents is another simple yet effective method. For instance, using just one equivalent of an acylating agent will statistically favor the formation of the mono-acylated product. nih.gov

Role As a Chiral Intermediate in Advanced Molecule Synthesis

Precursor in the Stereocontrolled Synthesis of Complex Heterocyclic Systems

The defined stereochemistry of (R)-2-(4-chlorophenyl)piperazine makes it an excellent starting material for stereocontrolled synthesis, where the three-dimensional arrangement of atoms in the final product is precisely managed. This control is critical when synthesizing complex heterocyclic systems, which are ring structures containing atoms of at least two different elements.

Researchers have utilized piperazine (B1678402) derivatives in multi-step protocols to generate novel heterocyclic compounds. For instance, piperazine moieties are incorporated into 1,2,4-triazole (B32235) derivatives through reactions like the Mannich reaction. mdpi.com In one example, a 1,2,4-triazole derivative was reacted with a substituted piperazine and formaldehyde (B43269) in ethanol (B145695) at room temperature to produce a novel Mannich base. mdpi.com This demonstrates how the piperazine ring system can be integrated into more complex heterocyclic structures. mdpi.com Similarly, N-(4-chlorophenyl) substituted pyrazoles have been used in three-component reactions with an aldehyde and malononitrile (B47326) to synthesize complex pyrano[2,3-c]pyrazole systems. dundee.ac.uk The use of a chiral, non-racemic piperazine derivative like this compound in such synthetic sequences allows for the creation of specific stereoisomers of the final heterocyclic product, which is often essential for its desired biological function.

Reactant 1Reactant 2Reactant 3Product TypeRef
1,2,4-triazole derivative4-(4-bromophenyl)piperazineFormaldehyde1,2,4-triazole Mannich Base mdpi.com
Aldehyde1-(4-chlorophenyl)-3-methyl-5-pyrazoloneMalononitrilePyrano[2,3-c]pyrazole dundee.ac.uk

Asymmetric Synthesis of Biologically Relevant Compounds

Asymmetric synthesis refers to the chemical synthesis that establishes one or more new elements of chirality. The use of enantiomerically pure starting materials is a fundamental strategy in this field. This compound serves as a key chiral pool material for the asymmetric synthesis of various biologically relevant compounds. The piperazine ring is a structural motif found in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and antiviral agents. mdpi.com

A prominent example is the synthesis of Cetirizine, an antiallergic drug. An improved and scalable method has been developed for the synthesis of a key intermediate of Cetirizine, 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, starting from 4-chlorobenzhydryl piperazine. researchbib.com The structural backbone of this intermediate is closely related to this compound, highlighting the role of this scaffold in constructing antihistaminic drugs. Furthermore, derivatives such as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile are noted for their potential as antihistamine and anxiolytic agents. smolecule.com The specific (R)-configuration is often crucial for the desired pharmacological activity.

Importance of Enantiomeric Purity in Downstream Synthesis

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a chiral substance, is of paramount importance in the synthesis of pharmaceuticals. For chiral drugs, it is often the case that only one enantiomer is responsible for the therapeutic effects, while the other may be inactive or, in some cases, cause undesirable side effects. rsc.org Regulatory agencies often require that both enantiomers of a new chiral drug be studied in detail. rsc.org

Therefore, starting a synthesis with a building block of high enantiomeric purity, such as this compound, is highly advantageous. It ensures that the desired stereochemistry is carried through the subsequent reaction steps, leading to a final product with high enantiomeric excess (ee). This avoids the need for costly and often difficult chiral resolution steps later in the synthesis, where the enantiomers of the final compound would have to be separated. Methods in asymmetric synthesis aim to achieve complete chirality retention, with reported syntheses of related chiral piperidines achieving enantiomeric excesses greater than 95% (ee > 95%). rsc.org Using an enantiomerically pure intermediate like this compound is a direct and efficient way to achieve this goal in the synthesis of complex chiral molecules.

Scalability of Chiral Intermediate Production

For a chiral intermediate to be commercially viable for pharmaceutical manufacturing, its production method must be scalable. This means the synthesis can be adapted from a small laboratory scale to large-scale industrial production efficiently, cost-effectively, and safely. Various synthetic methods for piperazine-containing compounds are known, but not all are suitable for large-scale processes due to issues with yield, purification, or safety. nih.gov

Significant effort has been directed towards developing scalable syntheses for piperazine derivatives. For example, an improved method for producing a key intermediate for Cetirizine was developed to be easy, inexpensive, reproducible, and operationally simple. researchbib.com This highlights the focus on creating scalable processes. General methods for preparing 1,4-disubstituted piperazines have also been developed, and patents have been filed for synthetic methods of piperazine drug intermediates that aim for simple and convenient routes with mild reaction conditions. nih.govgoogle.com These developments in synthetic methodology are crucial for ensuring that chiral intermediates like this compound can be produced in the large quantities required for the manufacture of modern medicines.

FeatureDescriptionImportance in ScalabilityRef
Simplicity The process involves straightforward and clean reaction steps.Reduces the number of unit operations and potential for error. researchbib.com
Cost-Effectiveness Utilizes commercially available and inexpensive starting materials.Lowers the overall cost of the final active pharmaceutical ingredient. researchbib.com
Reproducibility The method consistently provides the desired product in good yield.Ensures reliable production and quality control. researchbib.com
Mild Conditions Reactions are carried out under moderate temperatures and pressures.Enhances safety and reduces energy consumption. google.com

Metabolic Disposition Studies in Preclinical Models

Identification of Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis, preparing them for subsequent Phase II conjugation. upol.cz For piperazine (B1678402) derivatives, oxidative pathways are predominant.

Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. In the case of molecules structurally related to (R)-2-(4-chlorophenyl)piperazine, this process has been observed in preclinical studies. For instance, the metabolism of m-chlorophenylpiperazine (mCPP), a structural isomer, involves para-hydroxylation to form p-hydroxy-mCPP (OH-mCPP). nih.gov Studies using human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) isoenzymes have confirmed that CYP2D6 is the primary enzyme responsible for this specific hydroxylation. nih.gov The production of OH-mCPP showed a significant correlation with CYP2D6 activity, and the reaction was markedly inhibited by quinidine, a specific CYP2D6 inhibitor. nih.gov

Similarly, for other piperazine-based compounds like benzylpiperazine (BZP), single or double hydroxylation of the aromatic ring is a major metabolic route catalyzed by CYP450 enzymes. researchgate.net This suggests that the chlorophenyl moiety of this compound is a likely site for hydroxylation, a key step in its metabolic clearance.

Table 1: Key Cytochrome P450 Enzymes in the Hydroxylation of Related Piperazine Compounds

CompoundEnzyme(s)Metabolite(s)Preclinical Model
m-Chlorophenylpiperazine (mCPP)CYP2D6p-hydroxy-mCPP (OH-mCPP)Human Liver Microsomes, cDNA-expressed CYPs
Benzylpiperazine (BZP)CYP2D6, CYP1A2, CYP3A4Hydroxylated BZPHuman Liver Microsomes
Trifluoromethylphenylpiperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4Hydroxylated TFMPPHuman Liver Microsomes

N-Dealkylation Processes

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is another significant Phase I metabolic pathway for piperazine derivatives. researchgate.net This process is catalyzed by cytochrome P450 enzymes and results in the formation of a secondary amine metabolite. For benzylpiperazine (BZP), N-dealkylation is one of the two major metabolic pathways, alongside hydroxylation. researchgate.net Given the piperazine ring structure in this compound, which contains two nitrogen atoms, N-dealkylation is a plausible biotransformation route. This would involve the enzymatic cleavage of the group attached to one of the piperazine nitrogens, although the specific group would depend on the full structure of any larger molecule containing this moiety.

Beyond aromatic hydroxylation and N-dealkylation, other oxidative reactions can occur on the piperazine scaffold. Studies on a series of piperazin-1-ylpyridazines have shown that oxidation can occur at one of the nitrogen atoms within the piperazine ring. nih.gov This N-oxidation leads to the formation of N-oxide metabolites. Such transformations represent an alternative pathway for the initial metabolic modification of the piperazine core structure.

Characterization of Phase II Metabolic Conjugates

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate. upol.czupol.cz These reactions generally increase the water solubility of the compound, facilitating its excretion from the body. upol.cz

Glucuronidation is a major Phase II detoxification pathway for a vast number of drugs. upol.cz This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphoglucuronic acid (UDPGA) to a suitable functional group on the substrate. nih.gov

For piperazine-containing drugs, N-glucuronidation is a particularly important metabolic pathway. nih.gov Research on several piperazine drugs has demonstrated that UGT2B10 is a high-affinity enzyme primarily responsible for their hepatic N-glucuronidation. nih.gov UGT1A4 has also been identified as a contributing enzyme in this process. nih.gov However, significant species differences have been observed, with liver microsomes from common preclinical animal models (mouse, rat, dog, and monkey) showing minimal to no N-glucuronidation activity for some piperazine compounds compared to human liver microsomes. nih.gov This highlights the importance of selecting appropriate preclinical models for metabolic studies. The nitrogen atoms in the piperazine ring of this compound make it a prime candidate for N-glucuronidation.

Table 2: UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Piperazine-Containing Drugs

Drug ClassKey Enzyme(s)Type of ConjugationPreclinical Model
Piperazine-containing antihistamines & antidepressantsUGT2B10, UGT1A4N-glucuronidationExpressed UGT enzymes, Human and Animal Liver Microsomes

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. nih.gov This process also increases the hydrophilicity of the metabolite, aiding in its elimination.

In the context of piperazine derivatives, the hydroxylated metabolites formed during Phase I are susceptible to sulfation. For example, after the hydroxylation of the aromatic ring of benzylpiperazine (BZP), the resulting hydroxyl group can undergo conjugation with sulfuric acid. researchgate.net Therefore, it is anticipated that hydroxylated metabolites of this compound would be further metabolized through sulfation pathways in preclinical models.

Formation of Other Conjugates (e.g., Taurine (B1682933), Glutathione (B108866) Adducts)

The formation of conjugates with endogenous molecules like taurine and glutathione represents a critical pathway in the detoxification and elimination of xenobiotics. While direct evidence for the formation of taurine or glutathione adducts with this compound is not extensively documented, the general principles of drug metabolism allow for postulation.

Taurine Conjugation: This process involves the attachment of taurine to a carboxylic acid group on a drug molecule or its metabolite. nih.govnih.gov It is a significant metabolic route for certain compounds in species like dogs. nih.gov For this compound, this pathway would likely require prior metabolism to introduce a carboxylic acid moiety, for instance, through oxidation of the piperazine ring followed by ring opening. Studies on other xenobiotics have demonstrated that taurine conjugation can be a dose-dependent and saturable pathway, influencing the compound's pharmacokinetic profile. nih.gov

Glutathione (GSH) Adducts: Glutathione conjugation is a major detoxification mechanism, protecting cells from reactive electrophilic species. This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the GSH thiol group on an electrophilic center in the drug molecule. nih.gov The formation of GSH adducts from piperazine-containing compounds often occurs after an initial cytochrome P450-mediated oxidation, which generates a reactive intermediate. nih.gov Medicinal chemistry efforts for other drug candidates have focused on modifying molecular structures to reduce the formation of such GSH adducts. nih.gov The potential for this compound to form GSH adducts would likely be linked to the generation of reactive intermediates during its Phase I metabolism.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, UGTs, COMT)

The biotransformation of piperazine-containing compounds is complex, involving a variety of Phase I and Phase II enzyme systems. The primary enzymes implicated in the metabolism of the chlorophenylpiperazine (B10847632) class are the Cytochrome P450 (CYP) monooxygenases.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility and excretion of drugs. For piperazine-containing compounds, N-glucuronidation can occur on the piperazine ring's nitrogen atoms. Studies on other complex molecules containing a piperazine moiety have identified N-glucuronide conjugates as significant metabolites in both animal models and humans. researchgate.net

Catechol-O-methyltransferase (COMT): COMT is an enzyme that primarily catalyzes the transfer of a methyl group to catechol-like structures. Its role in the metabolism of this compound would be secondary, becoming relevant only after the formation of a catechol metabolite through successive hydroxylation reactions on the phenyl ring.

Table 1: Enzyme Systems Implicated in the Metabolism of Chlorophenylpiperazine Analogs

Enzyme System Role in Metabolism Supporting Evidence for Analogs
Cytochrome P450 (CYP) Primary oxidative metabolism (Phase I) CYP2D6: Major enzyme for p-hydroxylation of m-chlorophenylpiperazine. nih.gov
CYP3A4 & CYP1A2: Involved in the metabolism of various other piperazine derivatives. rsc.org
UGTs Glucuronide conjugation (Phase II) N-glucuronides of piperazine moieties identified as metabolites for other drugs. researchgate.net
COMT Methylation of catechol metabolites (Phase II) Hypothetical pathway, contingent on the formation of dihydroxy-chlorophenyl metabolites.

Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. dergipark.org.tr This assessment is typically performed using in vitro systems like liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comthermofisher.com

Microsomal Stability: Liver microsomes are a subcellular fraction rich in CYP enzymes and are often used to evaluate Phase I metabolic stability. dergipark.org.tr Studies on a series of piperazin-1-ylpyridazines revealed that these compounds can be rapidly metabolized in mouse and human liver microsomes, with some analogs showing half-lives (t½) as short as 2-3 minutes. rsc.org This high clearance is often attributed to the metabolic lability of the piperazine ring. The stability is highly dependent on the presence of cofactors like NADPH, which is essential for CYP enzyme activity. dergipark.org.tr

Hepatocyte Stability: Hepatocytes provide a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as transporters. thermofisher.com This allows for a more comprehensive assessment of metabolic clearance. Cryopreserved hepatocytes from various species (human, rat, dog, monkey) are commonly used to evaluate interspecies differences in metabolism and to generate in vitro intrinsic clearance (Clint) values. thermofisher.comnih.gov For some compounds, a good correlation can be found between stability in NADPH-supplemented microsomal assays and hepatocyte assays, suggesting a primary role for CYP-mediated metabolism. nih.gov

Table 2: Illustrative Metabolic Stability of Piperazine Analogs in Liver Microsomes

Compound Class System Key Findings Reference
Piperazin-1-ylpyridazines Mouse & Human Liver Microsomes (MLM/HLM) Extremely rapid metabolism observed (t½ ≈ 2-3 min), indicating high intrinsic clearance. rsc.org
Hydrazone-sulfonate derivative Rat Liver Microsomes Stability was highly dependent on the presence of the NADPH cofactor, indicating CYP-mediated metabolism. dergipark.org.tr

Note: This table presents data for related compound classes to illustrate the metabolic behavior of piperazine-containing structures. Specific data for this compound is not available.

In Vivo Metabolite Profiling in Animal Models (e.g., Rodent, Dog, Monkey)

In vivo metabolite profiling in preclinical species is essential to understand the metabolic fate of a drug candidate and to identify major circulating metabolites. Species differences in metabolism are common and can have significant toxicological and pharmacokinetic implications. nih.gov

While a specific in vivo metabolite profile for this compound is not described in the reviewed literature, studies with related compounds provide valuable insights into potential species differences.

Rodent (Rat): For some piperazine derivatives, rat hepatocytes have been shown to be highly active in metabolism, leading to high intrinsic clearance values. mdpi.com

Dog: The dog model can exhibit unique metabolic pathways. For instance, taurine conjugation of carboxylic acid metabolites can be more prominent in dogs compared to other species. nih.gov In studies of other compounds, dogs have shown substantially higher metabolic conversion compared to rats and humans, coupled with slower elimination. nih.gov

Monkey (Cynomolgus): The cynomolgus monkey is often considered a good model for predicting human metabolism due to similarities in CYP expression. mdpi.com However, significant differences can still exist. For some piperazine-derived compounds, monkey hepatocytes metabolized them rapidly. mdpi.com For other compounds, monkey hepatocytes showed lower clearance rates compared to rat cells. mdpi.com

Table 3: Summary of In Vivo Metabolic Observations in Animal Models for Related Compounds

Species General Metabolic Observations for Analogs Reference
Rat Often show high metabolic capacity for piperazine-containing compounds. mdpi.com
Dog Can exhibit higher overall metabolic conversion and unique conjugation pathways (e.g., taurine). Slower elimination has been noted for some chlorophenoxy compounds. nih.govnih.gov
Monkey Often used to predict human metabolism, but species-specific differences in clearance rates are still observed. mdpi.com

Note: This table summarizes general findings for related compounds to provide context on potential species differences in the metabolism of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Piperazine (B1678402) Ring and Substituents

The piperazine ring is a versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds targeting a wide range of receptors. Its two nitrogen atoms offer key sites for chemical modification, which significantly influences the pharmacological profile of the resulting molecules.

Systematic modifications of the piperazine ring and its substituents in analogues of (R)-2-(4-chlorophenyl)piperazine have demonstrated that even minor structural changes can lead to substantial differences in biological activity. The N-1 and N-4 positions of the piperazine moiety are common points of derivatization. For instance, in a series of 1-aryl-4-alkylpiperazines, N-4 substitution with a chain ending in a benzamido group was found to produce high-affinity ligands for the dopamine (B1211576) D4 receptor. However, modifying the amide bond or elongating the alkyl chain connecting the benzamide (B126) to the piperazine ring resulted in a decrease in D4 receptor affinity. nih.gov

The nature of the substituent at the N-4 position is crucial. Studies on 1-(3-chlorophenyl)piperazines showed that N-4 hydrocarbon substituents engage in hydrophobic interactions with the 5-HT1A receptor, while these forces are less significant for binding to 5-HT2 receptors. This highlights how substituents can modulate not only affinity but also selectivity between different receptor subtypes.

Furthermore, replacing the piperazine ring with other heterocyclic structures, such as piperidine (B6355638), can have a profound impact on activity. In a series of histamine (B1213489) H3 receptor (H3R) ligands, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for H3R but dramatically increased affinity for the sigma-1 receptor (σ1R). This suggests that the piperidine core is a key element for dual H3/σ1 receptor activity in that specific chemical series. Conversely, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) has been shown to decrease the anticancer activity in other contexts.

Influence of the 4-chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group is a critical pharmacophoric element in many biologically active piperazine derivatives. Its electronic and steric properties significantly modulate the interaction of the molecule with its biological targets. The position and nature of the halogen substituent on the phenyl ring are key determinants of potency and selectivity.

In studies of N-phenylpiperazine analogues, the introduction of chloro-substituents has been explored to enhance selectivity for various receptors. For example, the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibits high affinity for the dopamine transporter (DAT) underscores the role of the chloro-substituent in directing the molecule's pharmacological profile. mdpi.comnih.gov While this compound is an isomer of the 4-chloro derivative, it points to the general importance of the chlorophenyl moiety for DAT interaction.

The position of the chlorine atom is also vital. In certain series of anticancer agents, a chlorine atom at the para-position (4-position) of the aryl ring was associated with the highest cytotoxic potential compared to ortho- or meta-positions. In other studies on phenylpiperazine derivatives targeting dopamine and serotonin (B10506) receptors, ortho-substitution on the phenyl ring, including with chlorine, was found to be the most preferred modification for increasing affinity for the dopamine D2 receptor. nih.gov This indicates that the optimal substitution pattern is target-dependent.

Impact of Chiral Configuration on Receptor Binding and Activity

The introduction of a substituent at the C-2 position of the piperazine ring, as in this compound, creates a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to diastereomeric interactions with different energies and binding affinities for each enantiomer. The enantiomer with the higher affinity or desired activity is termed the "eutomer," while the less active one is the "distomer."

For a new chiral drug to be approved, regulatory agencies often require that each enantiomer be studied in detail to characterize its specific pharmacological and toxicological profile. ijrrjournal.com This has driven the development of asymmetric synthesis methods to produce enantiomerically pure compounds. ijrrjournal.comnih.gov

Despite the clear importance of stereochemistry, a detailed review of the available scientific literature did not yield specific studies directly comparing the receptor binding affinities or functional activities of the (R)- and (S)-enantiomers of 2-(4-chlorophenyl)piperazine (B2986007). However, studies on other chiral piperazine derivatives strongly suggest that the stereochemistry at the C-2 position is a critical determinant of biological activity. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed much stronger analgesic activity than their corresponding R-(-) enantiomers. mdpi.com In one case, the S-(+) enantiomer was 105 times more potent than morphine, while the R-(-) enantiomer of a related analogue displayed narcotic antagonist activity. mdpi.com This demonstrates not only a quantitative difference in potency but also a qualitative difference in the pharmacological action between enantiomers.

Given these findings in structurally related compounds, it is highly probable that this compound and its (S)-enantiomer possess distinct pharmacological profiles. The specific three-dimensional arrangement of the 4-chlorophenyl group relative to the piperazine ring in the (R)-configuration will dictate its optimal fit within the binding pocket of its target receptor(s), influencing both affinity and efficacy.

Correlation between Structural Features and Pharmacological Profile

The pharmacological profile of this compound and its analogues is a direct consequence of the interplay between its various structural components. The correlation of specific features with biological outcomes allows for the rational design of new molecules with desired activities, such as enhanced potency or improved selectivity.

A key structural feature is the arylpiperazine moiety itself, which is a common template for ligands targeting aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. nih.govnih.gov The basic nitrogen of the piperazine ring is often a critical interaction point, typically forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.

The substitution pattern on the phenyl ring dictates affinity and selectivity. As noted previously, chlorination of the phenyl ring can confer high affinity for the dopamine transporter (DAT). mdpi.comnih.gov The position of this substituent is also critical; for instance, ortho-substitution on the phenyl ring of arylpiperazines tends to increase affinity for the D2 receptor compared to the unsubstituted parent compound. nih.gov

The nature of the second nitrogen (N-4) of the piperazine ring is another major determinant of the pharmacological profile. Substitution at this position with long alkyl chains containing terminal amide or imide groups can produce potent and selective ligands for various receptors. For example, arylpiperazines with a four-carbon chain terminating in a phthalimido group have been shown to be high-affinity ligands for the 5-HT1A receptor.

Derivation of Pharmacophore Models for Target Interaction

Pharmacophore models are three-dimensional representations of the essential steric and electronic features that a ligand must possess to ensure optimal interaction with a specific biological target. These models are invaluable tools in drug discovery for virtual screening and rational drug design. For arylpiperazine derivatives, pharmacophore models have been developed for several key targets, including dopamine and serotonin receptors.

A typical pharmacophore model for aminergic GPCR ligands, such as those targeting dopamine D2 or serotonin 5-HT1A receptors, includes several key features:

A basic nitrogen atom: This is usually represented as a positive ionizable feature, which forms a crucial electrostatic interaction or salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's binding site.

One or more aromatic rings: These are represented as aromatic or hydrophobic features that engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrogen bond acceptors/donors: These features can be present on the aryl substituents or on the moiety attached to the N-4 position of the piperazine, forming key hydrogen bonds that anchor the ligand and contribute to affinity.

Hydrophobic features: These represent lipophilic parts of the molecule that occupy hydrophobic pockets within the receptor.

For instance, a pharmacophore model for dopamine transporter (DAT) inhibitors was constructed based on known ligands, featuring a hydrogen-bond acceptor nitrogen atom in a ring system and two aromatic rings at specific distances from the nitrogen. mdpi.com Similarly, pharmacophore models for D3 receptor-selective ligands often incorporate features that allow for interaction with a secondary binding site unique to the D3 subtype, in addition to the primary orthosteric site.

The development of these models often involves aligning a set of active compounds and identifying their common chemical features, or they can be derived directly from the crystal structure of a ligand-receptor complex. These models then serve as 3D queries to search large chemical databases for novel compounds that match the required features, accelerating the discovery of new potential drug candidates.

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, structure-activity relationships are increasingly analyzed through the lens of ligand efficiency metrics. These metrics help to assess the quality of a compound and guide the optimization process by normalizing potency for factors like size and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RTln(Kᵢ) / N where Kᵢ is the binding affinity and N is the number of heavy atoms. LE helps identify small, efficient fragments that can be grown into more potent leads without becoming excessively large. For example, in a fragment-based drug design campaign targeting the β1-adrenergic receptor, initial phenylpiperazine hits were identified with good ligand efficiencies (e.g., LE > 0.4). Subsequent optimization focused on analogues that maintained or improved this efficiency while increasing affinity.

Lipophilicity (often measured as logP or logD) is a critical property that influences solubility, permeability, metabolism, and off-target toxicity. While high lipophilicity can sometimes increase binding affinity through non-specific hydrophobic interactions, it is often associated with poor pharmacokinetic properties and promiscuity.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), combines potency and lipophilicity to assess how effectively a compound utilizes its lipophilicity to achieve binding affinity. It is calculated as: LipE = pKᵢ - logP A higher LipE value is generally desirable, as it indicates that potency is being achieved without a disproportionate increase in lipophilicity. In the development of P-glycoprotein inhibitors, it was noted that while high lipophilicity was a general requirement for high potency, the most promising compounds for further development were those with better LipE values. It has been suggested that an optimal drug candidate might have a LipE greater than 5 and a clogP between 2 and 3, although many potent ligands, particularly for membrane-embedded targets, fall outside this range.

These efficiency metrics are crucial for guiding lead optimization. The goal is to increase potency (and thus pKᵢ) while controlling or even reducing the number of heavy atoms and lipophilicity, thereby maximizing LE and LipE and increasing the likelihood of developing a successful drug candidate.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of molecules. While specific DFT studies on (R)-2-(4-chlorophenyl)piperazine are not extensively detailed in the provided literature, research on closely related analogs like 1-(4-chlorophenyl)piperazine (B178656) (14CPP) offers valuable insights.

A study on 14CPP utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to examine its conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors. dergipark.org.tr Such calculations help in understanding the molecule's stable conformations and electronic distribution, which are crucial for its interaction with biological receptors. The correlation between experimentally obtained data and theoretical calculations in these studies is generally good, validating the computational models used. dergipark.org.tr These methods can also determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides information about the molecule's reactivity and stability. dergipark.org.tr

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives interact with protein receptors at the atomic level.

Molecular docking studies have been crucial in identifying the potential of various piperazine (B1678402) derivatives as inhibitors for different biological targets. For instance, in the development of novel anticancer agents, molecular docking has been used to assess the binding of quinazolinone derivatives containing a piperazine ring within the binding pocket of target proteins. researchgate.netscispace.com These studies help in rational drug design by visualizing the interactions between the ligand and the active site of the receptor. researchgate.net

A critical application of molecular docking is the identification of the binding pocket on a target receptor and the key amino acid residues that interact with the ligand. This information is fundamental for understanding the mechanism of action and for designing more potent and selective molecules.

For example, in studies of arylpiperazine derivatives as androgen receptor (AR) antagonists, molecular docking has been used to identify that these compounds primarily bind to the AR ligand-binding pocket (LBP) through hydrophobic interactions. nih.gov Similarly, in the context of SARS-CoV-2, computational analyses have identified key interacting amino acid residues in the receptor-binding domain (RBD) that are crucial for its interaction with the ACE2 receptor. nih.gov The identification of these "hotspot" residues is essential for the development of inhibitors. nih.govnih.gov The process often involves defining the binding pocket by selecting residues within a certain distance of a known ligand. mdpi.com

Beyond identifying the binding site, molecular docking algorithms can predict the binding affinity and the most likely binding poses (modes) of a ligand within the receptor's active site. The binding affinity is often expressed as a docking score, where a lower score typically indicates a more favorable interaction.

For derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine (B1211576) D4 ligand, structure-affinity relationship (SAFIR) studies have been conducted to understand how structural modifications affect binding affinity. nih.gov Such studies revealed that changes to the amide bond or the alkyl chain could decrease the affinity for the dopamine D4 receptor. nih.gov In the case of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, molecular docking has been employed to elucidate the probable protein-ligand interactions responsible for the observed high affinity of certain piperazine and piperidine (B6355638) derivatives. acs.orgnih.gov It is important to note that the accuracy of binding energy calculations can be challenging, and sometimes the correlation with experimental activities is weak without further refinement. uah.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds. wikipedia.org

QSAR studies have been successfully applied to various series of piperazine derivatives to predict their biological activities. openpharmaceuticalsciencesjournal.comlongdom.orgscispace.comresearchgate.net The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The foundation of a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, and electronic properties.

In a QSAR study of piperine (B192125) analogs, descriptors like the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation were found to be significant. nih.gov For piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were identified as crucial for their binding to the renin enzyme. openpharmaceuticalsciencesjournal.comscispace.com The calculation of these descriptors is typically performed using specialized software like Dragon. longdom.orgscispace.com

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR). openpharmaceuticalsciencesjournal.comscispace.com The quality and predictive power of the developed QSAR model are then rigorously assessed through a process of validation.

Key statistical parameters used for model validation include:

R² (Coefficient of determination): This parameter indicates the goodness of fit of the model, with values closer to 1.0 suggesting a better fit.

Q²cv (Cross-validated R²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out method. A Q²cv value greater than 0.5 is generally considered indicative of a robust model. mdpi.com

R²test (Predictive R² for the external test set): This parameter assesses the model's ability to predict the activity of compounds that were not used in the model development. An R²test value greater than 0.5 suggests good external predictive power. mdpi.com

For example, a QSAR model for piperazine and keto piperazine derivatives as renin inhibitors yielded an R² of 0.846 and a Q² of 0.818, indicating a statistically significant and predictive model. openpharmaceuticalsciencesjournal.comscispace.com Similarly, a 3D-QSAR study on HPPD inhibitors resulted in a CoMFA model with a Q² of 0.872 and an R² of 0.999. frontiersin.org

QSAR Model Validation Parameters Description Acceptable Value
Coefficient of determination, indicates goodness of fit.> 0.6
Q²cv Cross-validated R², indicates internal predictive ability.> 0.5
R²test Predictive R² for an external test set, indicates external predictive ability.> 0.5

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development, providing insights into the three-dimensional structure of molecules and their interactions with biological targets. For the compound this compound, these techniques are particularly valuable for understanding its conformational preferences and the stability of its binding to therapeutic targets.

Molecular dynamics (MD) simulations, a powerful computational method, are employed to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal the preferred conformations of a compound and the stability of its interactions with a receptor.

A study on the conformational analysis of 2-substituted piperazines has shown that for 1-acyl and 1-aryl substituted piperazines, the axial conformation is generally preferred over the equatorial conformation. nih.gov This preference is significant as the conformation of a molecule can directly influence its ability to bind to a biological target. In the case of certain 2-substituted piperazines, the axial orientation places key nitrogen atoms in a specific spatial arrangement that mimics the binding of other known active compounds. nih.gov

While specific molecular dynamics simulation data on the binding stability of this compound is not extensively available in the public domain, the general principles of MD simulations allow for a theoretical understanding. An MD simulation would typically involve placing the this compound molecule in the binding site of a target protein. The system would then be simulated over a period of time, and the trajectory of the small molecule within the binding site would be analyzed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial pose would be calculated. A stable binding interaction is generally characterized by a low and stable RMSD value over the course of the simulation, indicating that the ligand remains in its binding pocket and maintains key interactions with the receptor.

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. MD simulations can provide detailed information on these interactions and their evolution over time, offering a dynamic picture of the binding event that complements the static information obtained from molecular docking studies.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding clinical interpretation)

In silico ADME prediction is a computational approach used to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable ADME profiles, thereby reducing the likelihood of late-stage failures. Various computational models, often based on a compound's physicochemical properties, are used to predict its behavior in the body.

For this compound, a range of ADME properties can be predicted using publicly available databases and software. The following table presents some of the computationally predicted properties for the closely related compound, 2-(4-chlorophenyl)piperazine (B2986007), as available from the PubChem database. It is important to note that these are theoretical predictions and may not perfectly reflect the in vivo behavior of the (R)-enantiomer.

Table 1: Predicted ADME Properties of 2-(4-chlorophenyl)piperazine

PropertyPredicted ValueMethod of Prediction
Molecular Weight196.67 g/mol Computed by PubChem 2.1
XLogP31.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass196.0767261 DaComputed by PubChem 2.1
Topological Polar Surface Area24.1 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count13Computed by Cactvs 3.4.8.18
Formal Charge0Computed by PubChem
Complexity155Computed by Cactvs 3.4.8.18

Data sourced from PubChem CID: 3870273 nih.gov

These predicted properties provide a preliminary assessment of the compound's potential pharmacokinetic behavior. For instance, the molecular weight and XLogP3 (a measure of lipophilicity) are within the ranges typically associated with good oral bioavailability according to Lipinski's rule of five. The number of hydrogen bond donors and acceptors, as well as the topological polar surface area (TPSA), are indicators of a molecule's ability to permeate cell membranes. The rotatable bond count gives an indication of the molecule's conformational flexibility. These in silico predictions serve as a valuable guide for further experimental investigation into the ADME properties of this compound.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (R)-2-(4-chlorophenyl)piperazine from impurities, including its (S)-enantiomer and other related substances. These techniques are crucial for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of piperazine (B1678402) derivatives. For compounds like 2-(4-chlorophenyl)piperazine (B2986007), reversed-phase HPLC is a common approach. The method's versatility allows for the separation of the main compound from potential starting materials, by-products, and degradants.

Method development for piperazine-containing active pharmaceutical ingredients (APIs) often involves derivatization to enhance UV detection, especially for trace analysis. For instance, reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a stable, UV-active derivative, enabling detection at low concentrations.

While specific HPLC parameters for this compound are not extensively documented in publicly available literature, typical conditions for related arylpiperazines can be extrapolated. A C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic piperazine moiety.

Table 1: Illustrative HPLC Conditions for Arylpiperazine Analysis

ParameterTypical Value/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) caymanchem.com
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 258 nm caymanchem.com
Column Temperature 35 °C
Injection Volume 10 µL

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring reaction progress, identifying fractions, and preliminary purity assessment of 2-(4-chlorophenyl)piperazine. The choice of the eluent system is critical for achieving good separation. For basic compounds like piperazines, the addition of a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the mobile phase can prevent tailing and improve spot definition by neutralizing acidic silanol (B1196071) groups on the silica (B1680970) plate.

A common solvent system for related piperazine derivatives involves a mixture of a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) and a more polar solvent such as methanol or ethanol (B145695).

Table 2: Example TLC Eluent Systems for Piperazine Derivatives

Solvent SystemRatio (v/v)Application Notes
Chloroform : Ethanol10 : 1Used for monitoring the synthesis of related piperazine compounds.
Ethyl Acetate : Hexane1 : 1A common starting point for moderately polar compounds.
Chloroform : Methanol : Ammonia90 : 10 : 1Suitable for basic compounds to reduce tailing.

Note: The Rf value for this compound would need to be determined empirically using these or other optimized solvent systems.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess is paramount for chiral compounds. Chiral chromatography is the definitive method for separating the (R) and (S) enantiomers of 2-(4-chlorophenyl)piperazine. This can be achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic arylpiperazines. For example, columns like Chiralpak® IA, IB, and IC have shown excellent separation capabilities for this class of compounds. Supercritical Fluid Chromatography (SFC) is often preferred for its high efficiency and faster analysis times.

The separation of the enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine, a structurally related compound, has been achieved by forming diastereomeric salts with an optically pure acid, such as tartaric acid, followed by separation. This principle can also be applied to resolve racemic 2-(4-chlorophenyl)piperazine.

Table 3: Chiral Separation Strategy for 2-Arylpiperazine Enantiomers

TechniqueChiral Stationary Phase (CSP) / MethodKey Parameters
Supercritical/Subcritical Fluid Chromatography (SFC) Chiralpak® IAMobile Phase: CO2 with a modifier like isopropanol (B130326) containing a basic additive (e.g., diethylamine).
High-Performance Liquid Chromatography (HPLC) Polysaccharide-based (e.g., Chiralpak® AD-H, IB)Mobile Phase: Hexane/Isopropanol or other non-polar/polar solvent mixtures.
Diastereomeric Salt Formation Use of a chiral resolving agent (e.g., tartaric acid)Formation of diastereomers with different solubilities, allowing for separation by crystallization.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing evidence of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of this compound.

While specific NMR data for the (R)-enantiomer is not widely published, the spectral features can be predicted based on data from closely related compounds such as 1-(4-chlorophenyl)piperazine (B178656) and other 2-arylpiperazines.

In the ¹H NMR spectrum, one would expect to see signals for the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons of the piperazine ring would appear as a series of multiplets in the upfield region, generally between 2.5 and 4.0 ppm. The proton at the chiral center (C2) would have a distinct chemical shift.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom exhibiting a specific chemical shift. The carbons of the piperazine ring would appear in the aliphatic region of the spectrum.

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for 2-(4-chlorophenyl)piperazine

¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons (C₆H₄Cl)~ 7.3 (d), ~ 7.4 (d)C-Cl (Aromatic)~ 132-134
CH (Chiral Center)~ 4.0-4.5 (m)Aromatic CH~ 128-130
Piperazine CH₂~ 2.8-3.5 (m)CH (Chiral Center)~ 55-60
NH~ 1.5-2.5 (br s)Piperazine CH₂~ 45-55

Note: These are estimated values based on analogous structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected absorptions include the N-H stretching vibration of the secondary amine in the piperazine ring, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring will be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the C-Cl stretching of the chlorophenyl group will also give rise to characteristic bands in the fingerprint region.

Table 5: Characteristic IR Absorption Bands for 1-(4-chlorophenyl)piperazine

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~ 3184 (Raman), ~ 3099 (IR)Medium
Aromatic C-H Stretch~ 3050-3100Medium-Weak
Aliphatic C-H Stretch~ 2850-2950Medium-Strong
C=C Aromatic Stretch~ 1593, 1496Strong
C-N Stretch~ 1236, 1170Strong
C-Cl Stretch~ 700-850Strong

Note: This data is for the related compound 1-(4-chlorophenyl)piperazine and serves as a reference. The exact positions of the bands for this compound may differ slightly.

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for the qualitative analysis of this compound. The key to its utility lies in the presence of a chromophore within the molecule. The piperazine ring itself does not significantly absorb UV light; therefore, the UV absorption properties of the compound are dictated by the substituted 4-chlorophenyl group. researchgate.net

Analysis of similar piperazine derivatives is typically conducted by recording spectra across a range of 200 to 300 nm. nih.gov The presence of the aromatic ring system conjugated with the chlorine atom gives rise to characteristic absorption bands within this region. While specific λmax values for this compound are not detailed in the provided literature, the technique is fundamental in initial characterization and in methods coupled with liquid chromatography for quantitative purposes.

Mass Spectrometry for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₃ClN₂ and a monoisotopic mass of 196.0767261 Da. nih.govnih.gov In typical analyses using electrospray ionization (ESI) in positive mode, the compound is observed as its protonated molecule, [M+H]⁺. nih.gov

LC-MS and LC-MS/MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for the separation, detection, and quantification of this compound in complex mixtures. In LC-MS analysis, the compound is first separated from other components on a chromatographic column before being introduced into the mass spectrometer. nih.govnih.gov

LC-MS/MS takes the analysis a step further by selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation to generate characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a highly selective and sensitive method for both qualitative confirmation and quantitative analysis. nih.gov The fragmentation pattern offers structural insights and a unique signature for the molecule.

Table 1: LC-MS/MS Parameters for Analysis of Related Piperazine Derivatives This table is illustrative of typical parameters used for similar compounds.

Parameter Value/Setting Significance
Ionization Mode ESI Positive Generates the protonated [M+H]⁺ ion for analysis. nih.gov
Precursor Ion m/z 197.084 Corresponds to the [M+H]⁺ of this compound.
Fragmentation Collision-Induced Dissociation (CID/HCD) Breaks the precursor ion into smaller, characteristic product ions. massbank.eu
Monitoring Mode MRM / Dynamic MRM Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS), often utilizing technologies like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. mdpi.com This capability allows for the determination of the elemental composition of this compound and its fragments with a high degree of confidence, typically with mass accuracy in the low ppm range.

For this compound, HR-MS can distinguish its elemental formula (C₁₀H₁₃ClN₂) from other potential structures with the same nominal mass. The technique involves comparing the experimentally measured mass of the [M+H]⁺ ion to its theoretically calculated mass. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₁₀H₁₃ClN₂ nih.gov
Theoretical Monoisotopic Mass 196.0767261 Da nih.govnih.gov
Theoretical [M+H]⁺ 197.08405 Da
Expected Experimental [M+H]⁺ ~197.084 mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule like this compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of every atom.

To determine the absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer), the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal (often a heavier atom like chlorine), the scattering factor becomes complex. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer. A Flack parameter close to zero for a given configuration confirms its correctness. nih.gov In cases where the molecule itself is difficult to crystallize, co-crystallization with a chiral or achiral "chaperone" molecule can be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. nih.gov

Table 3: Key Concepts in X-ray Crystallography for Absolute Configuration

Concept Description Significance for this compound
Single Crystal A solid in which the crystal lattice of the entire sample is continuous and unbroken. A prerequisite for X-ray diffraction analysis. nih.gov
Anomalous Dispersion An effect where the scattering of X-rays by an atom is wavelength-dependent, used to determine absolute stereochemistry. The chlorine atom in the molecule can be used for this effect. nih.gov
Flack Parameter A parameter refined during crystallographic analysis that indicates the absolute structure of the crystal. A value near 0 indicates the correct absolute configuration has been determined. Confirms the assignment as the 'R' enantiomer. nih.gov

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For (R)-2-(4-chlorophenyl)piperazine, future research will likely focus on creating more efficient, scalable, and sustainable stereoselective synthetic routes. While methods for producing piperazine (B1678402) derivatives exist, the development of novel pathways that offer high yields and excellent enantiomeric excess remains a critical objective. mdpi.com

Future synthetic strategies may include:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the direct asymmetric synthesis of the piperazine core or the stereoselective introduction of the 4-chlorophenyl group.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of 2-(4-chlorophenyl)piperazine (B2986007) or its precursors.

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids, to construct the chiral piperazine ring is another promising avenue.

Modular Approaches: The development of modular synthetic routes, similar to the one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization and Ferrier rearrangement, could provide flexible and efficient access to a variety of substituted chiral piperazines. nih.gov Such methods allow for the systematic variation of substituents to build structure-activity relationships (SAR). researchgate.net

Exploration of New Biological Targets for Piperazine Scaffolds

The piperazine heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of approved drugs. researchgate.nettandfonline.com This versatility suggests that derivatives of this compound could be effective modulators of numerous biological targets beyond their currently known activities.

Future research should aim to explore the potential of this scaffold against new and challenging biological targets:

Oncology: Piperazine-containing compounds have been investigated as anticancer agents. researchgate.net For example, novel piperazine–chalcone hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. tandfonline.com

Neurodegenerative Diseases: Researchers are developing multitarget compounds aimed at both amyloid-β and tau aggregation in Alzheimer's disease, highlighting a complex therapeutic area where piperazine scaffolds could be beneficial. nih.gov

Infectious Diseases: The piperazine moiety is a component in some antibacterial drug scaffolds, known to improve properties like aqueous solubility and cell permeability. researchgate.net

Receptor Modulation: Arylpiperazine derivatives have a well-documented history of interacting with various G-protein coupled receptors (GPCRs). Structure-affinity relationship studies on derivatives have identified high-affinity ligands for the dopamine (B1211576) D4 receptor. nih.gov Further exploration could uncover novel modulators for other receptors, such as histamine (B1213489) H3 and sigma-1 receptors, which have been targeted with other piperazine derivatives. acs.orgnih.gov

Radioprotection: Recent studies have shown that certain piperazine derivatives can act as potent radioprotective agents, offering enhanced efficacy and reduced toxicity compared to current options, opening a new therapeutic application for this class of compounds. nih.gov

The piperazine ring's ability to be easily modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal core for developing drugs for diverse therapeutic applications. tandfonline.comresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. nih.gov For this compound and its future derivatives, this integrated approach is essential for accelerating the design-make-test-analyze cycle.

Key areas for integration include:

Molecular Docking and Pharmacophore Modeling: In silico tools can predict the binding modes of piperazine derivatives within the active sites of target proteins. This has been successfully used to understand the interactions of piperazine-based ligands with targets like the histamine H3 and sigma-1 receptors. acs.org These predictions guide the design of new molecules with improved affinity and selectivity.

Density Functional Theory (DFT) Studies: Theoretical calculations, such as those performed on 1-(4-chlorophenyl)piperazine (B178656), can provide deep insights into the molecule's electronic structure, vibrational frequencies, and conformational preferences. dergipark.org.tr This information is valuable for understanding its intrinsic properties and reactivity.

Iterative Design Cycles: A powerful strategy involves using computational predictions to identify promising new molecular designs, which are then synthesized and tested experimentally. nih.gov The experimental data is then fed back to refine the computational models, leading to a more accurate and efficient discovery process. nih.gov This hybrid approach has proven successful in optimizing various protein properties and can be applied to the development of small-molecule drugs based on the piperazine scaffold. nih.gov

Design of Next-Generation Chiral Building Blocks based on this compound

This compound itself can be viewed as a valuable chiral building block. sigmaaldrich.com Future research should focus on strategically modifying this core structure to create a new generation of building blocks for combinatorial chemistry and the synthesis of complex molecular architectures.

This can be achieved by:

Functionalization of the Piperazine Ring: Introducing reactive functional groups at the N1 or N4 positions, or even on the carbon backbone of the piperazine ring, would create versatile synthons. These can then be used in molecular hybridization, a strategy that combines two or more pharmacophoric fragments into a single molecule to optimize lead structures. researchgate.net

Modification of the Aryl Group: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems can significantly impact biological activity and selectivity.

Development of Constrained Analogs: Incorporating the piperazine ring into more rigid polycyclic structures can reduce conformational flexibility. tandfonline.com This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into its bioactive conformation.

By developing a library of novel chiral building blocks derived from this compound, chemists can rapidly assemble diverse collections of new chemical entities for screening against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-2-(4-chlorophenyl)piperazine?

  • Methodology : The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Acylchloride formation, bromination, and esterification are key steps, with optimization of solvent systems, reaction times, and stoichiometry critical for yield and purity. Chiral resolution techniques, such as asymmetric catalysis or chromatographic separation, are required to isolate the (R)-enantiomer .
  • Validation : Intermediate and final product structures are confirmed via IR, HNMR, GC-MS, and HPLC .

Q. How can researchers confirm the structural identity and enantiomeric purity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., Acta Crystallographica studies in ) .
  • Raman Microspectroscopy : Distinguishes structural isomers and enantiomers by spectral fingerprinting, with parameters optimized at 20 mW laser power and 128–256 scans for resolution .
  • Chiral HPLC : Uses enantioselective columns (e.g., polysaccharide-based) for purity assessment .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Approach :

  • Receptor Binding Assays : Evaluate affinity for CNS targets like 5HT1A or adenosine receptors using radioligand displacement .
  • Functional Assays : Measure cAMP modulation in cell lines to assess downstream signaling effects .
    • Controls : Include reference compounds (e.g., vilazodone for 5HT1A/SERT) to benchmark activity .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence pharmacological activity in piperazine derivatives?

  • SAR Insights :

  • The electron-withdrawing chloro group enhances receptor binding affinity and metabolic stability. For example, 4-chlorophenyl derivatives show 3-fold higher 5HT1A receptor affinity compared to non-halogenated analogs .
  • Substitution at the 4-position optimizes steric and electronic interactions with hydrophobic receptor pockets, as shown in A1 adenosine receptor allosteric enhancers .
    • Experimental Design : Compare analogs with halogen (F, CF3) or methyl substitutions to isolate electronic vs. steric effects .

Q. What advanced strategies improve enantioselective synthesis of this compound?

  • Methodology :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to directly synthesize the (R)-enantiomer .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high enantiomeric excess (e.e. >99%) .
    • Challenges : Optimize reaction temperature and catalyst loading to minimize racemization during workup .

Q. How can computational modeling predict the target selectivity of this compound?

  • Tools :

  • Molecular Docking : Simulate binding poses with receptors (e.g., 5HT1A) using software like AutoDock. Focus on interactions between the chlorophenyl group and hydrophobic binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. What techniques resolve contradictions in reported biological data for piperazine derivatives?

  • Approach :

  • Meta-Analysis : Compare studies using standardized assay conditions (e.g., cell type, ligand concentration) to isolate structural vs. methodological variables .
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • GHS Compliance : Follow H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) protocols. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal according to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.